

Technical Guide to 4-Bromophenylacetonitrile: Hazards and Safe Handling Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromophenylacetonitrile**

Cat. No.: **B126402**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential hazards associated with **4-Bromophenylacetonitrile** (CAS No. 16532-79-9), also known as 4-bromobenzyl cyanide, and outlines detailed precautions for its safe handling, storage, and disposal. The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies.

Hazard Identification and Classification

4-Bromophenylacetonitrile is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[1][2][3] The compound is a lachrymator, meaning it can cause tearing.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for **4-Bromophenylacetonitrile**:

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 3/4	Toxic if swallowed / Harmful if swallowed
Acute Toxicity, Dermal	Category 4	Harmful in contact with skin
Acute Toxicity, Inhalation	Category 4	Harmful if inhaled
Skin Corrosion/Irritation	Category 2	Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2	Causes serious eye irritation
Specific target organ toxicity (single exposure)	Category 3	May cause respiratory irritation
Hazardous to the aquatic environment, long-term	Category 3	Harmful to aquatic life with long lasting effects

Table 1: GHS Hazard Classification for **4-Bromophenylacetonitrile**.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of **4-Bromophenylacetonitrile** is presented below.

Physicochemical Properties

Property	Value
Molecular Formula	C ₈ H ₆ BrN
Molecular Weight	196.05 g/mol
Appearance	Light brown solid
Melting Point	47-49 °C
Flash Point	152 °C (closed cup)
Vapor Density	6.76
Solubility in Water	Slightly soluble

Table 2: Physicochemical Properties of **4-Bromophenylacetonitrile**.[\[5\]](#)[\[6\]](#)

Toxicological Data

Test Type	Species	Route	Value
LD50 (Lethal Dose, 50%)	Rat	Oral	202 mg/kg
LD50 (Lethal Dose, 50%)	Mouse	Intravenous	56 mg/kg
EC50 (Effective Concentration, 50%)	Bacteria (<i>Phytobacterium phosphoreum</i>)	-	0.14-0.19 mg/L (Microtox test)

Table 3: Acute Toxicity Data for **4-Bromophenylacetonitrile**.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols for Toxicological Assessment

The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies for the relevant toxicity tests.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

The acute toxic class method is used to estimate the acute oral toxicity of a substance.[\[8\]](#)[\[9\]](#)

- **Test Animals:** Healthy, young adult rats (typically females) are used.[\[8\]](#)
- **Procedure:** The test substance is administered in a stepwise procedure where three animals are used at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[\[9\]](#) The substance is administered orally by gavage.

- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
- Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or the next lower dose level.

Acute Dermal Toxicity (Representative Protocol based on OECD 402)

This test assesses the potential for a substance to cause toxicity through skin contact.[11][12]

- Test Animals: Adult rats (200-300g), typically females, with healthy, intact skin are used.[13]
- Procedure: The fur is removed from the dorsal/flank area of the animal. The test substance is applied uniformly over an area of at least 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]
- Observation: Animals are observed for signs of toxicity daily for at least 14 days.[12]
- Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.

Acute Inhalation Toxicity (Representative Protocol based on OECD 403)

This method evaluates the health hazards from short-term exposure to an inhaled substance. [1][5][15]

- Test Animals: Young adult rats are the preferred species.[16]
- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a predetermined duration, typically 4 hours. [1][15] At least three concentrations are usually tested.
- Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[1][16]

- Endpoint: The median lethal concentration (LC50) is estimated.[15]

Skin Irritation (Representative Protocol based on OECD 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[4][17]

- Test Animals: The albino rabbit is the preferred laboratory animal.[18]
- Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6cm²) under a semi-occlusive patch for 4 hours.[17][18]
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]
- Endpoint: The substance is considered an irritant if the observed responses persist.[4][18]

Eye Irritation (Representative Protocol based on OECD 405)

This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[2][7]

- Test Animals: Healthy young albino rabbits are typically used.[19]
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][6]
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[2]
- Endpoint: The degree of eye irritation is evaluated by scoring the lesions observed.[6]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling **4-Bromophenylacetonitrile**.

Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.
- Ensure that an eyewash station and a safety shower are readily accessible.

Personal Protective Equipment

- Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.
- Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator.

Handling Procedures

- Avoid contact with eyes, skin, and clothing.
- Avoid inhalation of dust.
- Wash hands thoroughly after handling.
- Keep the container tightly closed when not in use.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.

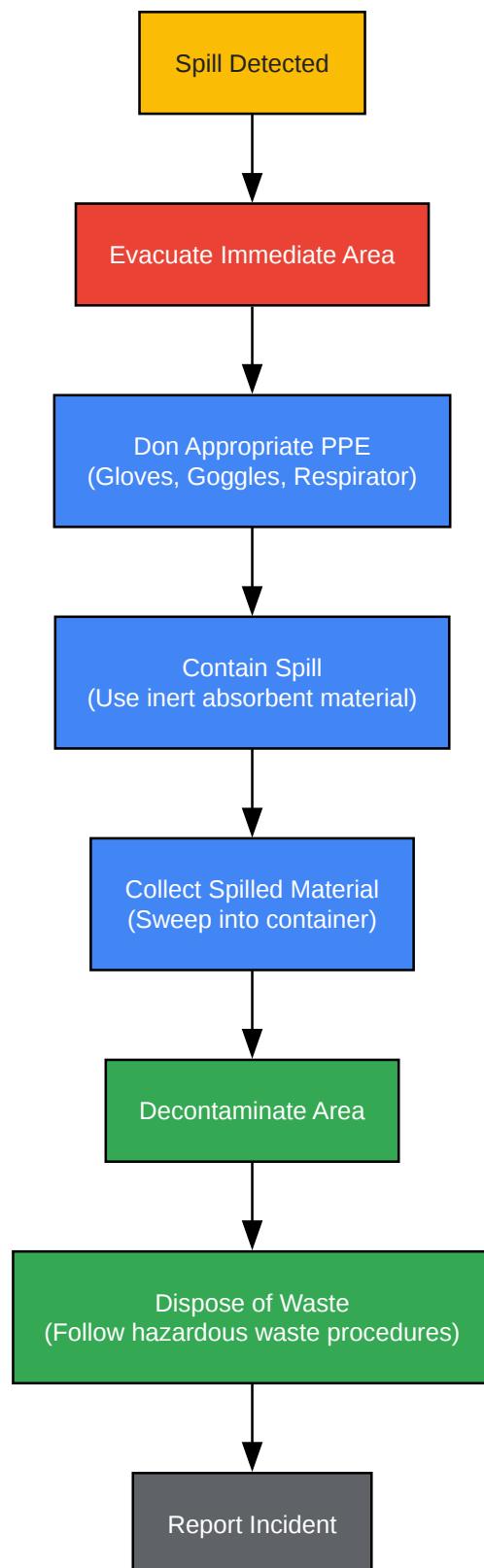
- Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
- Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Accidental Release Measures

- Spills/Leaks: Evacuate the area. Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Provide ventilation.

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
- Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.


Visualized Workflows

The following diagrams illustrate key safety and handling workflows for **4-Bromophenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Logical relationship of handling precautions for **4-Bromophenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for handling a spill of **4-Bromophenylacetonitrile**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. eurolab.net [eurolab.net]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 10. scribd.com [scribd.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 16. oecd.org [oecd.org]
- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- To cite this document: BenchChem. [Technical Guide to 4-Bromophenylacetonitrile: Hazards and Safe Handling Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126402#potential-hazards-and-handling-precautions-for-4-bromophenylacetonitrile\]](https://www.benchchem.com/product/b126402#potential-hazards-and-handling-precautions-for-4-bromophenylacetonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com